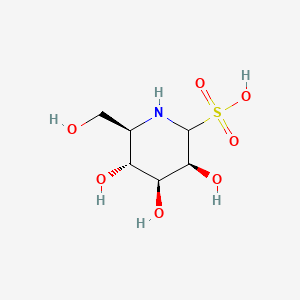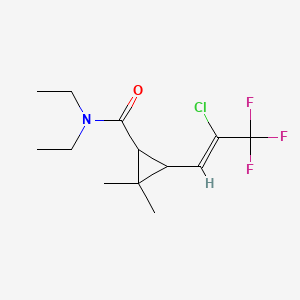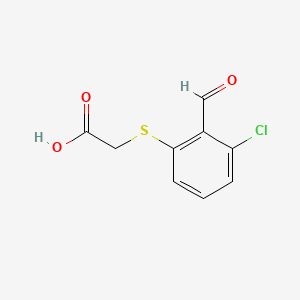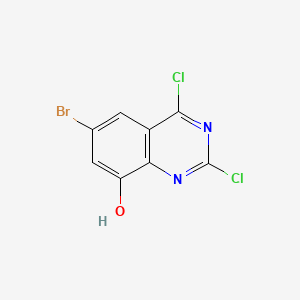
6-Bromo-2,4-dichloroquinazolin-8-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Bromo-2,4-dichloroquinazolin-8-ol is a chemical compound with the molecular formula C8H3BrCl2N2O and a molecular weight of 293.93 g/mol. It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2,4-dichloroquinazolin-8-ol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2,4-dichloroquinazoline with bromine in the presence of a suitable solvent and catalyst . The reaction is carried out at a specific temperature and pressure to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure efficient and cost-effective production. The reaction conditions are optimized to maximize yield and minimize waste .
化学反応の分析
Types of Reactions
6-Bromo-2,4-dichloroquinazolin-8-ol undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation reactions can produce quinazoline N-oxides .
科学的研究の応用
6-Bromo-2,4-dichloroquinazolin-8-ol has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is used in the development of new drugs due to its potential biological activity.
Agrochemicals: It is used in the synthesis of agrochemical products, such as herbicides and pesticides.
Dyestuff: The compound is also used in the production of dyes and pigments.
作用機序
The mechanism of action of 6-Bromo-2,4-dichloroquinazolin-8-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
類似化合物との比較
Similar Compounds
6-Bromo-2,4-dichloroquinazoline: A closely related compound with similar chemical properties.
2,4-Dichloroquinazoline: Another derivative of quinazoline with different substituents.
Uniqueness
6-Bromo-2,4-dichloroquinazolin-8-ol is unique due to the presence of both bromine and chlorine atoms, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
特性
分子式 |
C8H3BrCl2N2O |
|---|---|
分子量 |
293.93 g/mol |
IUPAC名 |
6-bromo-2,4-dichloroquinazolin-8-ol |
InChI |
InChI=1S/C8H3BrCl2N2O/c9-3-1-4-6(5(14)2-3)12-8(11)13-7(4)10/h1-2,14H |
InChIキー |
ZWJQBJCXWGBPOD-UHFFFAOYSA-N |
正規SMILES |
C1=C(C=C(C2=C1C(=NC(=N2)Cl)Cl)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(11b,16a)-9-Bromo-21-[(ethoxycarbonyl)oxy]-11-(formyloxy)-17-hydroxy-16-methylpregna-1,4-diene-3,20-dione](/img/structure/B13839361.png)
![Benzyldimethyldecylammonium Chloride-[D]](/img/structure/B13839365.png)
![4-Pyridin-1-ium-4-yl-1-[[2-[(4-pyridin-1-ium-4-ylpyridin-1-ium-1-yl)methyl]phenyl]methyl]pyridin-1-ium;dihexafluorophosphate](/img/structure/B13839370.png)
![2-[(2-Chlorophenyl)-beta-hydroxy-methyl]-4-[2-(1,3-dihydro-1,3-dioxo-2H-isoindol-2-yl)ethoxy]-3-oxobutanoic Acid Ethyl Ester](/img/structure/B13839371.png)
![Methyl 2-(1-(2-chlorophenyl)-7-oxo-3-phenyl-4-(m-tolyl)-6,7-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-8(4H)-yl)acetate](/img/structure/B13839377.png)
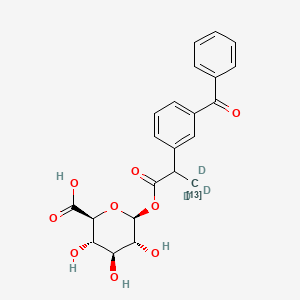
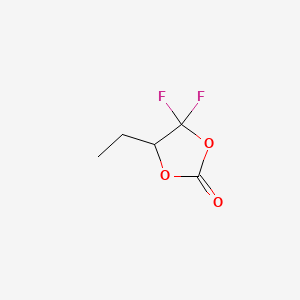
![N-[(2R)-1-[[(2S)-2-(cyclohexylamino)-3-phenylpropanoyl]amino]-3-(4-methoxyphenyl)-2-methyl-1-oxopropan-2-yl]benzamide](/img/structure/B13839395.png)
![sodium;2-[4-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-5-(2,2-dimethylpropanoyloxymethoxycarbonyl)-3-methyl-2,3-dihydro-1H-pyrrol-2-yl]-3-hydroxybutanoate](/img/structure/B13839396.png)
